1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid
Overview
Description
1-[1-(2-Bicyclo[221]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid is a complex organic compound that features a bicyclic structure combined with piperidine and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptene core.
Attachment of the piperidine ring: This step involves the alkylation of the bicyclic structure with a piperidine derivative.
Formation of the piperazine ring: The final step involves the coupling of the piperidine derivative with a fluorophenyl piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a ligand for certain receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s affinity for certain targets, while the piperidine and piperazine rings provide additional sites for interaction.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in polymerization reactions.
Piperidine: A common structural motif in many pharmaceuticals.
Piperazine: Another common structural motif with applications in medicinal chemistry.
Uniqueness
1-[1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine is unique due to its combination of a bicyclic structure with piperidine and piperazine rings, along with a fluorophenyl group. This combination provides a unique set of chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3.C2H2O4/c24-22-3-1-2-4-23(22)27-13-11-26(12-14-27)21-7-9-25(10-8-21)17-20-16-18-5-6-19(20)15-18;3-1(4)2(5)6/h1-6,18-21H,7-17H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKYDACHADKGPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4CC5CC4C=C5.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.